Cas no 2298244-77-4 (tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate)

Tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate is a protected amino alcohol derivative with a sterically hindered structure, offering stability and selectivity in synthetic applications. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality, enabling controlled deprotection under mild acidic conditions. The hydroxyl group at the 4-position allows for further functionalization, while the 2,3,3-trimethylbutane backbone enhances steric control in asymmetric synthesis. This compound is particularly useful in peptide synthesis, medicinal chemistry, and chiral auxiliary applications due to its predictable reactivity and compatibility with a range of reagents. Its crystalline nature facilitates purification and handling in laboratory settings.
tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate structure
2298244-77-4 structure
Product Name:tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate
CAS No:2298244-77-4
MF:C12H25NO3
MW:231.331804037094
CID:5804770
PubChem ID:165704349
Update Time:2025-05-21

tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-3905125
    • 2298244-77-4
    • tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate
    • Inchi: 1S/C12H25NO3/c1-10(2,3)16-9(15)13-12(6,7)11(4,5)8-14/h14H,8H2,1-7H3,(H,13,15)
    • InChI Key: WMOFDPUNSNISQU-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)C(C)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 231.18344366g/mol
  • Monoisotopic Mass: 231.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate

Research Brief on tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate (CAS: 2298244-77-4)

In recent years, the compound tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate (CAS: 2298244-77-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurodegenerative diseases and cancer. Its unique structural features, including the tert-butyl group and hydroxy functionality, make it a versatile building block for drug discovery and development.

Recent studies have focused on optimizing the synthetic routes for tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method using palladium-based catalysts, achieving a yield of over 85% with high enantioselectivity. This advancement is critical for scaling up production and ensuring the compound's availability for preclinical studies.

In addition to synthetic improvements, researchers have explored the biological applications of this compound. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as a precursor for protease inhibitors, which are crucial in treating viral infections such as HIV and hepatitis C. The compound's hydroxy group was modified to enhance binding affinity to viral proteases, resulting in promising in vitro activity.

Another area of interest is the role of tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience highlighted its use in synthesizing small molecules that modulate tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier was particularly noted, making it a valuable candidate for further development.

Despite these advancements, challenges remain. The stability of tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate under physiological conditions needs further investigation, as preliminary data suggest potential degradation in acidic environments. Researchers are also exploring derivatization strategies to enhance its pharmacokinetic properties.

In conclusion, tert-butyl N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)carbamate (CAS: 2298244-77-4) represents a promising scaffold in medicinal chemistry. Its applications span from antiviral agents to neurodegenerative disease therapeutics, driven by ongoing synthetic and biological research. Future studies should focus on addressing stability issues and expanding its therapeutic potential through targeted modifications.

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